Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate
Description
Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate (CAS: 700862-36-8) is a structurally complex pyrimidine-carboxylate derivative. Its molecular formula is C₁₇H₁₈N₈O₂S, with a molecular weight of 398.4 g/mol . The compound features a pyrimidine core substituted with an ethyl carboxylate group, a thioether linkage to a triazine ring, and a 4-methoxyaniline moiety. Key physicochemical properties include:
- XLogP3: 2.6 (moderate lipophilicity)
- Hydrogen bond donors/acceptors: 3/11
- Topological polar surface area (TPSA): 180 Ų (indicative of high polarity) .
This compound belongs to a class of hybrid molecules designed to exploit the pharmacological versatility of pyrimidine and triazine scaffolds, which are known for roles in antiviral, anticancer, and enzyme inhibition applications .
Properties
IUPAC Name |
ethyl 4-amino-2-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methylsulfanyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-3-29-15(27)12-8-21-18(25-14(12)19)30-9-13-23-16(20)26-17(24-13)22-10-4-6-11(28-2)7-5-10/h4-8H,3,9H2,1-2H3,(H2,19,21,25)(H3,20,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFGOZRWHQCMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-thiol with ethyl 4-amino-2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives exhibit significant antibacterial effects against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, related compounds have demonstrated anti-inflammatory effects. Studies using animal models have shown that these compounds can reduce inflammation markers effectively, indicating their potential use in treating inflammatory diseases .
Herbicidal Activity
This compound has been evaluated for herbicidal properties. Compounds with similar structures have shown efficacy in controlling weed growth without adversely affecting crop yield . This positions the compound as a candidate for development into environmentally friendly herbicides.
Synthesis and Biological Evaluation
A series of studies have synthesized various derivatives of the compound and evaluated their biological activities. For instance, derivatives were synthesized through multi-step reactions involving thiazole and triazine chemistry. The resulting compounds were subjected to biological assays revealing promising anticancer and antimicrobial activities .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets such as COX enzymes involved in inflammation pathways. Such studies help elucidate the mechanisms by which these compounds exert their pharmacological effects .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of structurally related pyrimidine derivatives is provided below:
*NNRTIs: Non-nucleoside reverse transcriptase inhibitors.
Functional and Pharmacological Comparisons
In contrast, trisubstituted pyrimidine amides (e.g., Compound 6c) prioritize amide and halogenated aryl groups for CCR4 antagonism, achieving sub-micromolar IC₅₀ values .
Thiazolo-Pyrimidine Derivatives :
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a fused thiazole ring, conferring rigidity and improved pharmacokinetic properties. Its anticancer activity is attributed to intercalation with DNA or inhibition of topoisomerases .
Simpler Pyrimidine Esters: Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (MW: 271.31) lacks the triazine component, reducing steric bulk and hydrogen-bonding capacity. This simplicity makes it a versatile intermediate but limits target specificity .
Key Research Findings
- Antiviral Potential: Pyrimidine-triazine hybrids (e.g., compound XVI in ) show potent anti-HIV activity by inhibiting reverse transcriptase. The target compound’s triazine moiety may similarly disrupt viral replication .
- Anticancer Activity : Thiazolo-pyrimidine derivatives (e.g., ) demonstrate cytotoxicity via apoptosis induction, suggesting the target compound’s thioether linkage could be optimized for tumor selectivity .
- Enzyme Inhibition : CCR4 antagonists () highlight the importance of substituent positioning on pyrimidine rings for chemokine receptor binding, a design principle applicable to the target compound .
Biological Activity
Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its cytotoxicity, anti-cancer properties, and other pharmacological profiles based on existing research.
Chemical Structure and Properties
The compound features a pyrimidine backbone with various functional groups that contribute to its biological activity. The presence of an amino group and a methoxyphenyl moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that derivatives of pyrimidines and triazines often display significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific focus on this compound suggests it may exhibit similar effects.
Cytotoxicity and Anti-Cancer Activity
Cytotoxic assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. For instance, studies on related thienopyrimidine compounds have shown promising results against MCF-7 (breast cancer) and MDA-MB-231 cell lines. These studies typically utilize the MTT assay to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50%.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 4-amino... | MCF-7 | TBD |
| Ethyl 4-amino... | MDA-MB-231 | TBD |
| Thienopyrimidine derivative | MCF-7 | 0.16 |
| Thienopyrimidine derivative | MDA-MB-231 | 0.24 |
Note: TBD indicates that specific data for ethyl 4-amino... is yet to be determined from available studies.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress during treatment.
Case Studies
Several case studies have highlighted the efficacy of pyrimidine-based compounds in clinical settings:
- Breast Cancer Treatment : A study involving thienopyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further development.
- In Vivo Studies : Animal models have shown that certain modifications to pyrimidine structures can enhance bioavailability and reduce side effects compared to traditional chemotherapeutics.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, starting with the formation of the pyrimidine and triazine cores. A critical step is the thioether linkage between the pyrimidine and triazine moieties. For example, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., 4-methoxyphenylamine) in solvents like DMSO:Water (5:5) facilitates substitution reactions . Intermediates are purified via acid precipitation (e.g., HCl) followed by recrystallization using solvents such as ethanol or ethyl acetate. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substituent positions and assess purity. For example, the methoxyphenyl group’s protons appear as a singlet near δ 3.8 ppm, while pyrimidine ring protons resonate between δ 6.5–8.5 ppm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and ring puckering. A related pyrimidine derivative showed a flattened boat conformation with a dihedral angle of 80.94° between fused rings .
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
Q. How do solubility and stability impact experimental design?
The compound’s poor water solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) are critical to ensure integrity during storage. Decomposition is minimized by avoiding prolonged exposure to light and moisture .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?
The electron-donating 4-amino group on the triazine ring activates specific positions for nucleophilic attack. For instance, SNAr (nucleophilic aromatic substitution) occurs preferentially at the triazine C-2 position due to resonance stabilization from the adjacent amino group. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility. For example, X-ray may reveal a puckered pyrimidine ring, while NMR averages signals across conformers. Hybrid approaches, including variable-temperature NMR and dynamic HPLC, help reconcile such differences .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalysis : Pd-mediated cross-coupling or acid/base catalysts improve efficiency in forming thioether linkages .
- Workup Protocols : Gradient recrystallization (e.g., ethyl acetate/ethanol mixtures) increases purity without significant yield loss .
Q. How do steric and electronic effects influence the compound’s biological activity?
The 4-methoxyphenyl group’s electron-donating methoxy moiety enhances π-stacking with biological targets, while the thioether linker improves membrane permeability. Modifying the triazine’s amino groups alters hydrogen-bonding interactions, which can be quantified via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
